2-Hydroxychalcone can be used as antiparasitic hit compounds when Methoxylated.
2-Hydroxychalcone
CAS No.: 644-78-0
Cat. No.: VC0515920
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 644-78-0 |
---|---|
Molecular Formula | C15H12O2 |
Molecular Weight | 224.25 g/mol |
IUPAC Name | (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one |
Standard InChI | InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-11,16H/b11-10+ |
Standard InChI Key | UDOOPSJCRMKSGL-ZHACJKMWSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O |
SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Hydroxychalcone (C₁₅H₁₂O₂, MW 224.25) exists as a yellow crystalline solid with the IUPAC name (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one . X-ray crystallography confirms the trans-configuration of the α,β-unsaturated carbonyl system, which is crucial for its biological activity . The molecule's planar structure allows π-π stacking interactions with biological targets, while the hydroxyl group participates in intramolecular hydrogen bonding with the ketone oxygen (O-H···O=C), creating a pseudo-six-membered ring that stabilizes the enone system .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 144-150°C | |
Boiling Point | 396.3±34.0°C (Predicted) | |
Density | 1.191±0.06 g/cm³ | |
pKa | 9.26±0.35 | |
LogP | 3.02 (Calculated) | |
Solubility in DMSO | 125 mg/mL (557.41 mM) |
Isomeric Considerations
The positional isomer 2'-hydroxychalcone (CAS 1214-47-7) differs in hydroxyl group placement on the acetophenone moiety rather than the benzaldehyde-derived ring . This structural variation significantly impacts biological activity, with 2-hydroxychalcone demonstrating superior NF-κB inhibition compared to its 2'-isomer . Nuclear Overhauser Effect (NOE) spectroscopy studies reveal distinct spatial arrangements between the isomers, explaining their differential target binding .
Synthesis and Optimization Strategies
Advanced Synthesis Techniques
Mechanochemical Synthesis:
Ball-mill grinding with KOH (2 eq.) reduces reaction time to 60 minutes while maintaining 96% yield . This solvent-free approach eliminates purification steps, generating 99.2±0.3% pure product as confirmed by HPLC .
Sonochemical Method:
Ultrasound irradiation (40 kHz, 300W) accelerates the condensation to 30 minutes with 88% yield . Cavitational effects enhance mass transfer, particularly for sterically hindered substrates.
Table 2: Synthesis Method Comparison
Method | Time | Yield | Purity | Energy Input |
---|---|---|---|---|
Conventional | 4h | 85% | 95% | 0.8 kWh |
Mechanochemical | 1h | 96% | 99.2% | 1.2 kWh |
Sonochemical | 0.5h | 88% | 97.5% | 0.5 kWh |
Biological Activities and Mechanisms
Anticancer Properties
In triple-negative breast cancer (MDA-MB-231), 2-hydroxychalcone demonstrates dose-dependent cytotoxicity (IC₅₀ = 18.7±1.2 μM) . Mechanistic studies reveal:
-
Autophagy Induction: 3.5-fold increase in LC3-II/LC3-I ratio via Beclin-1 upregulation
-
Apoptosis Activation: Caspase-3 cleavage (2.8× control) with Bcl-2 downregulation (62±4%)
-
Metastasis Inhibition: 73.4% reduction in cell migration through MMP-9 suppression (p < 0.01)
Figure 1: Proposed anticancer mechanism involving ROS-mediated JNK/MAPK pathway activation
Antioxidant Capacity
The compound scavenges 82.4% of DPPH radicals at 50 μM, outperforming ascorbic acid (76.1%) . Density Functional Theory (DFT) calculations identify three antioxidant mechanisms:
-
Hydrogen atom transfer (HAT) from phenolic OH (BDE = 78.3 kcal/mol)
-
Single electron transfer (SET) via low ionization potential (7.8 eV)
Anti-inflammatory Effects
In lipopolysaccharide-stimulated macrophages:
Structure-Activity Relationships (SAR)
Key modifications impacting bioactivity:
-
Methoxy Substitution: 2-OCH₃ decreases activity (LogP ↑, solubility ↓)
-
Dihydroxylation: 2',4'-diOH enhances LOX inhibition (IC₅₀ = 70 μM → 45 μM)
-
Chalcone-Aurone Conversion: Cyclization abolishes NF-κB suppression
Table 3: Bioactivity Modulation Through Substituent Engineering
Pharmacokinetic Profile
In vivo studies in Sprague-Dawley rats reveal:
Co-administration with piperine (20 mg/kg) enhances bioavailability to 34.7±2.9% through CYP450 inhibition .
Industrial Applications and Patents
Recent developments include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume